Orthogonal Deprotection: Phenacyl Ester Remains Intact Under Standard TFA Cleavage Conditions that Remove t‑Butyl Groups
Fmoc-Thr-OPac exhibits complete orthogonal stability to standard acidic peptide cleavage conditions (TFA/scavenger cocktails) that fully deprotect the tert‑butyl group of Fmoc‑Thr(tBu)‑OH. The phenacyl ester is stable to TFA but can be selectively removed using Zn dust in 90% aqueous acetic acid (AcOH) [1]. This differential cleavage chemistry enables the hydroxyl group to remain protected until after peptide release from the resin, a key advantage when synthesizing acid‑labile sequences or peptides requiring post‑assembly hydroxyl functionalization .
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Stable to 95:2.5:2.5 TFA/TIS/H₂O (standard Fmoc cleavage); removed by Zn/AcOH (90% AcOH) [1] |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH (t‑butyl group): cleaved by TFA/TIS/H₂O (standard Fmoc cleavage) |
| Quantified Difference | Phenacyl ester survives TFA cleavage (t‑butyl does not); phenacyl ester requires reductive conditions not needed for t‑butyl |
| Conditions | Solid‑phase peptide synthesis (SPPS) global deprotection: TFA/TIS/H₂O (95:2.5:2.5); selective phenacyl removal: Zn dust, 90% AcOH |
Why This Matters
Enables retention of side‑chain protection through resin cleavage, permitting selective hydroxyl deprotection in the final synthetic step—critical for acid‑sensitive peptides or peptides requiring orthogonal functionalization.
- [1] Leggio, A. et al. An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. J. Org. Chem. 2010, 75, 1386–1392. DOI: 10.1021/jo901643f. View Source
